Defined (R)-Stereochemistry for Asymmetric Synthesis
The target compound is a specific enantiomer with a defined (R)-stereocenter, as confirmed by its InChI descriptor '/t6-/m1/s1'. This is in contrast to the (S)-enantiomer (CAS 1344958-70-8) which possesses the opposite configuration, and to achiral analogs like 3-(furan-2-yl)propanoic acid (CAS 935-13-7) which lack stereochemistry. This is a crucial specification for procurement in stereoselective research .
| Evidence Dimension | Stereochemical Purity/Configuration |
|---|---|
| Target Compound Data | (R)-configuration, CAS 1344943-58-3, InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
| Comparator Or Baseline | (S)-enantiomer (CAS 1344958-70-8) and achiral 3-(furan-2-yl)propanoic acid (CAS 935-13-7) |
| Quantified Difference | Opposite stereochemical configuration vs. S-enantiomer; presence of a chiral center vs. achiral analog |
| Conditions | As determined by IUPAC nomenclature and InChI key. |
Why This Matters
The specific (R)-configuration is essential for applications where stereochemistry governs molecular recognition, reactivity, or biological function.
